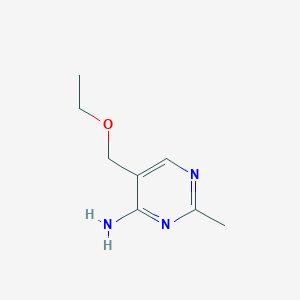

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Chemical and Biological Sciences

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a foundational structure in the chemistry of living organisms. nih.govrsc.org Its derivatives are essential components of all cells and living matter. nih.gov The most prominent natural pyrimidines are thymine, cytosine, and uracil, which are the fundamental building blocks of nucleic acids (DNA and RNA). researchgate.netresearchgate.net This biological ubiquity underscores the importance of the pyrimidine scaffold. mdpi.com Beyond their genetic role, pyrimidine derivatives are found in essential biomolecules like vitamin B1 (thiamine) and various natural products. researchgate.netmdpi.com The diverse biological functions inherent to this chemical structure have made pyrimidine and its derivatives a subject of intense research in medicinal and pharmaceutical chemistry, leading to the discovery of compounds with a wide array of therapeutic applications. nih.govcancer.govnih.gov

Historical Overview of Research on 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

The history of specific pyrimidine derivatives is often linked to large-scale screening programs for bioactive compounds. The National Cancer Institute (NCI) was established in 1937 to lead the federal government's efforts in cancer research, including the discovery and development of new therapeutic agents. usa.gov Through its Developmental Therapeutics Program (DTP), the NCI has historically operated a massive repository of chemical compounds, which are evaluated for their potential as anticancer agents. nih.govresearchgate.net This program has been instrumental in changing the focus of drug discovery from a compound-oriented approach to a disease-panel-oriented one, emphasizing human tumor cell lines. nih.gov

Numerous pyrimidine derivatives have been synthesized and evaluated for their antitumor properties due to the structural analogy of pyrimidines to the nucleobases that are essential for cell growth. juniperpublishers.com Annulated pyrimidine derivatives, in particular, have been noted for their potential antitumor activity. researchgate.net While many pyrimidine-based compounds were investigated for their cytotoxic effects against various cancer cell lines, the specific outcomes and progression of each compound through the development pipeline varied based on efficacy and selectivity.

Significance of Pyrimidine Scaffolds in Medicinal Chemistry and Agrochemical Development

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. frontiersin.orgnih.gov Pyrimidine-containing compounds have been successfully developed into drugs for treating a multitude of diseases. nih.gov The therapeutic applications are extensive, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anti-HIV agents. nih.gov

Table 2: Examples of Biological Activities of Pyrimidine Derivatives

| Therapeutic Area | Examples of Activity |

| Oncology | Kinase inhibitors, Antimetabolites (e.g., 5-Fluorouracil) |

| Infectious Diseases | Antibacterial (e.g., Trimethoprim), Antiviral, Antifungal |

| Inflammatory Diseases | Anti-inflammatory agents |

| Central Nervous System | Sedatives, Hypnotics (e.g., Barbiturates) |

| Cardiovascular | Antihypertensive agents |

In the field of agrochemicals, pyrimidine derivatives have also had a significant impact. nih.gov Their biological activity extends to the control of unwanted organisms in agricultural settings. Many commercial fungicides, herbicides, and insecticides are based on the pyrimidine core. nih.gov These compounds are designed to be selectively toxic to broadleaf weeds, pathogenic fungi, or specific insect pests while being safe for the crops. nih.govnih.gov The development of novel pyrimidine compounds remains an active area of research in the agrochemical industry to address challenges such as pesticide resistance. nih.govnih.gov The disruption of pyrimidine biosynthesis has been identified as a viable mechanism for weed control, highlighting its fundamental importance in plant growth and development. nih.gov

Role of the Ethoxymethyl Pyrimidine Moiety in Bioactive Compounds

The specific substituents on the pyrimidine ring play a crucial role in determining the molecule's biological activity, a concept central to the study of structure-activity relationships (SAR). nih.gov The nature of the group at the 5-position of the pyrimidine ring, in particular, can significantly influence a compound's potency and mechanism of action.

The presence of an alkoxymethyl group, such as the ethoxymethyl moiety in this compound, can affect the molecule's physical and chemical properties. For instance, such groups can influence solubility, hydrogen-bonding capacity, and steric interactions with biological targets. Research into alkoxymethyl pyrimidine acyclonucleosides has shown that these compounds can exert cytostatic (growth-inhibiting) activity. Their mechanism involves being phosphorylated in vivo by cellular kinases to form triphosphates, which are the active forms that can inhibit the synthesis of essential DNA precursors like dTMP and dGMP.

Furthermore, this compound and related alkoxymethyl pyrimidines serve as important chemical intermediates. They are used as starting materials in the synthesis of other valuable compounds, including precursors for vitamin B1 (thiamine). This role as a synthetic building block highlights the utility of the ethoxymethyl pyrimidine moiety in constructing more complex bioactive molecules.

Structure

2D Structure

Propriétés

IUPAC Name |

5-(ethoxymethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-12-5-7-4-10-6(2)11-8(7)9/h4H,3,5H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYFHYRXUHGMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(N=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223274 | |

| Record name | Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-66-5 | |

| Record name | 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxymethyl-2-methylpyrimidin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(ETHOXYMETHYL)-2-METHYL-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4R9O0B5C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) analysis provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton group.

The spectrum is expected to show a singlet for the pyrimidine (B1678525) ring proton (H-6). The protons of the ethoxymethyl group would appear as a triplet for the terminal methyl group and a quartet for the methylene (B1212753) group, a result of spin-spin coupling. The methylene protons of the ethoxymethyl bridge and the methyl group on the pyrimidine ring would likely appear as singlets. The amine protons often appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on standard chemical shift values and analysis of similar structures.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | Singlet | 1H | Pyrimidine C-H |

| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ |

| ~4.5 | Singlet | 2H | -CH₂-O- |

| ~3.6 | Quartet | 2H | -O-CH₂-CH₃ |

| ~2.5 | Singlet | 3H | Pyrimidine -CH₃ |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment. For this compound, which has the molecular formula C₈H₁₃N₃O, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in its structure. The chemical shifts of the pyrimidine ring carbons are expected in the aromatic region, while the aliphatic carbons of the methyl and ethoxymethyl groups will appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on standard chemical shift values and analysis of similar structures.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | Pyrimidine C-2 |

| ~160 | Pyrimidine C-4 |

| ~155 | Pyrimidine C-6 |

| ~110 | Pyrimidine C-5 |

| ~68 | -CH₂-O- |

| ~65 | -O-CH₂-CH₃ |

| ~25 | Pyrimidine -CH₃ |

| ~15 | -CH₂-CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₈H₁₃N₃O, giving it a molecular weight of approximately 167.21 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be expected at an m/z value of 167. As an aliphatic amine, the compound is expected to undergo characteristic fragmentation patterns, most notably alpha-cleavage at the C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of stable, resonance-stabilized ions. Cleavage can also occur at the ether linkage.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Fragment Ion | Possible Origin |

|---|---|---|

| 167 | [C₈H₁₃N₃O]⁺ | Molecular Ion (M⁺) |

| 152 | [M - CH₃]⁺ | Loss of a methyl radical from the pyrimidine ring |

| 138 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |

| 122 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, ether, alkyl, and pyrimidine ring moieties.

Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, C-O stretching for the ether linkage, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring. Comparison with the known spectrum of the analogous compound 4-Amino-5-methoxymethyl-2-methylpyrimidine can aid in the assignment of these bands. nih.gov

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH₂-) |

| 1650 - 1580 | C=N and C=C Stretch | Pyrimidine Ring |

| 1640 - 1560 | N-H Bend | Primary Amine (-NH₂) |

| 1150 - 1085 | C-O Stretch | Ether (R-O-R') |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides exact bond lengths, bond angles, and conformational details of the molecule.

Thermal Analysis Techniques for Decomposition Characteristics

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the thermal stability and decomposition profile of a compound.

A TGA analysis of this compound would measure the change in mass as the sample is heated at a constant rate. This would identify the temperature at which decomposition begins and the temperature ranges of subsequent mass loss events. DSC analysis would complement this by measuring the heat flow associated with thermal transitions, such as melting and decomposition. Studies on other pyrimidine derivatives show that their thermal stability and decomposition kinetics are highly dependent on their specific structure and substituents. researchgate.net Such analysis would provide critical information on the compound's stability under thermal stress.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unimelb.edu.au This analysis provides valuable information about the thermal stability and composition of a material. iitk.ac.in For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose and the profile of its degradation.

A typical TGA experiment involves heating a small amount of the sample at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. azom.com The instrument records the sample's mass continuously. unimelb.edu.au The resulting graph, or thermogram, plots the percentage of initial mass remaining against the temperature. A significant drop in mass indicates decomposition or the loss of volatile components. unimelb.edu.au From this data, key parameters like the onset temperature of decomposition can be determined, which serves as an indicator of the material's thermal stability. researchgate.net

| Parameter Measured | Information Derived for this compound | Typical Experimental Condition |

|---|---|---|

| Mass Change vs. Temperature | Determination of the decomposition temperature range, indicating the compound's thermal stability. | Heating at a constant rate (e.g., 10 °C/min). researchgate.net |

| Residual Mass | Quantification of non-volatile residue after decomposition, providing insights into the degradation pathway. | Measurement at the end of the temperature program. |

| Onset of Decomposition (Tonset) | The temperature at which significant degradation begins; a key metric for thermal stability. | Calculated from the TGA curve. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. unimelb.edu.au It is used to study thermal transitions, such as melting, crystallization, and glass transitions. unimelb.edu.aunih.gov

For this compound, a DSC analysis would provide critical information about its melting behavior. When the sample is heated, it will absorb energy during melting, resulting in an endothermic peak on the DSC thermogram. The temperature at the peak of this curve is taken as the melting point (Tₘ). The area under the peak is proportional to the enthalpy of fusion (ΔH), which is the energy required to melt the substance. iitk.ac.in This information is essential for purity determination and for understanding the physical form of the compound. The shape and number of peaks can also indicate the presence of different crystalline forms (polymorphism). mdpi.com

| Parameter Measured | Information Derived for this compound | Typical Experimental Condition |

|---|---|---|

| Heat Flow vs. Temperature | Detection of thermal transitions like melting. | Heating and cooling at a controlled rate. nih.gov |

| Peak Temperature (Tₘ) | Precise determination of the melting point. | Identified as the peak of an endothermic transition. researchgate.net |

| Peak Area (Enthalpy, ΔH) | Quantification of the energy absorbed during melting (enthalpy of fusion), related to crystallinity. | Calculated by integrating the area under the melting peak. nih.gov |

| Peak Shape and Number | Information on sample purity and the potential presence of multiple crystalline forms (polymorphs). | Analysis of the thermogram's features. |

Simultaneous TGA-DSC analysis can also be performed, which provides complementary information from a single measurement, allowing for the direct correlation of mass loss events with their corresponding energetic transitions. iitk.ac.inazom.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods provide a foundational understanding of a molecule's intrinsic characteristics.

The basicity of a molecule and the preferred sites of protonation are fundamental properties that influence its behavior in biological systems and chemical reactions. For molecules like 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, which contains multiple nitrogen atoms, identifying the most basic center is critical. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate proton affinities and gas-phase basicity, providing a quantitative measure of basicity.

Studies on related amino-substituted nitrogen heterocycles, such as 2-aminopyrrole, have demonstrated the power of DFT calculations in elucidating complex tautomeric and acid/base equilibria. nih.gov Such calculations can determine the relative stability of different protonated forms (cations). For this compound, the potential protonation sites are the two ring nitrogen atoms (N1 and N3) and the exocyclic amino group (N4). Computational analyses typically reveal that protonation on the ring nitrogen atoms is energetically more favorable than on the exocyclic amino group, due to the delocalization of the positive charge within the aromatic pyrimidine (B1678525) ring. The specific basicity is influenced by the electronic effects of the substituents—the electron-donating methyl and ethoxymethyl groups and the amino group—on the pyrimidine core.

Table 1: Predicted Protonation Energetics of a Generic Aminopyrimidine Scaffold This table is illustrative, based on general principles of aminopyrimidine chemistry, as specific data for this compound was not available in the reviewed literature.

| Protonation Site | Relative Energy (kcal/mol) | Key Stabilizing Factors |

|---|---|---|

| Ring Nitrogen (N1/N3) | 0 (most stable) | Resonance stabilization of the positive charge across the aromatic ring. |

Computational chemistry is a powerful tool for mapping out the reaction pathways for the synthesis of complex molecules. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the construction of a detailed potential energy surface for a given reaction, helping to identify the most likely mechanism and the rate-determining step.

For instance, the synthesis of substituted pyrimidines often involves multi-step reactions like the Biginelli reaction. Computational studies on the mechanism of such reactions for producing 2-amino-1,4-dihydropyrimidines have shown that the reaction energetics are accessible under typical laboratory conditions. researchgate.net By modeling the proposed intermediates and transition states, researchers can gain insights into the role of catalysts and reaction conditions, which is essential for optimizing synthetic routes to compounds like this compound. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target.

For pyrimidine derivatives, which are common scaffolds in kinase inhibitors and other therapeutic agents, molecular docking has been extensively used to understand their interactions with target proteins. nih.gov In a typical docking study involving a pyrimidine-based inhibitor, the compound is placed into the binding site of the target protein, and a scoring function is used to estimate the binding free energy.

Docking studies on various pyrimidine derivatives have elucidated key interactions, such as:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group frequently act as hydrogen bond acceptors and donors, respectively, forming critical interactions with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: Substituents on the pyrimidine ring, such as the methyl and ethoxymethyl groups of this compound, can engage in favorable hydrophobic interactions with nonpolar residues, enhancing binding affinity.

Pi-Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Representative Docking Results for Pyrimidine Derivatives Against Kinase Targets Data compiled from studies on various pyrimidine-based kinase inhibitors to illustrate typical findings.

| Target Protein | Ligand (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| CDK2 | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | -8.5 to -9.5 | Leu83, Glu81, Asp86 |

| EGFR | Spiropyrazoline oxindole | -7.4 to -8.3 | Met793, Leu718, Gly796 |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformation

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked conformation and to explore the conformational changes that may occur upon ligand binding. samipubco.com

In a typical MD simulation, the docked protein-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions), and the forces on each atom are calculated using a force field. By integrating Newton's equations of motion, the trajectory of the atoms over a period of nanoseconds to microseconds can be determined. samipubco.com Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, low-RMSD trajectory suggests that the ligand remains securely bound in its initial docked pose. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation to confirm their stability.

MD simulations have been successfully used to confirm the stability of complexes between pyrimidine-based inhibitors and their target proteins, providing confidence in the binding modes predicted by docking. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For series of pyrimidine derivatives, 2D- and 3D-QSAR models have been developed to explore their anti-inflammatory, analgesic, or anticancer activities. nih.gov These models use a set of known active compounds (a training set) to derive a mathematical equation that correlates molecular descriptors (e.g., electronic, steric, hydrophobic properties) with their measured biological activity.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. In CoMFA, each molecule in a training set is placed in a 3D grid. At each grid point, the steric and electrostatic fields of the molecule are calculated. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model.

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

Steric Maps: Indicate where bulky groups are favored (green contours) or disfavored (yellow contours).

Electrostatic Maps: Show where positive charge is favored (blue contours) or negative charge is favored (red contours).

Studies on pyrimidine-containing inhibitors have used CoMFA to understand the structural requirements for high affinity. researchgate.net For a series of analogs of this compound, a CoMFA model could guide modifications, for example, by suggesting where to add bulky or electronegative groups to improve target binding. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminopyrrole |

| 2-amino-1,4-dihydropyrimidines |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |

| Spiropyrazoline oxindole |

| Phenylalanine |

| Tyrosine |

Comparative Molecular Similarity Index Analysis (CoMSIA)

Currently, specific Comparative Molecular Similarity Index Analysis (CoMSIA) studies focusing exclusively on this compound are not available in publicly accessible scientific literature. CoMSIA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the 3D shape and electronic properties of molecules with their biological activity. Such studies are highly specific to a particular biological target and a series of related compounds. Therefore, without dedicated research on this compound and its analogues against a specific receptor or enzyme, no CoMSIA data can be presented.

In Silico Prediction of Bioactivities and ADMET Properties

In silico (computer-based) prediction of a compound's bioactivities and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial early steps in drug discovery. These predictive models use the chemical structure of a molecule to estimate its likely behavior in biological systems. ajpamc.com

The pyrimidine scaffold, a core component of this compound, is present in many biologically active molecules, and various in silico studies have been conducted on pyrimidine derivatives. ajpamc.com These studies indicate that the pyrimidine core can be associated with a wide range of biological activities. However, the specific combination of substituents—an ethoxymethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position—determines the unique physicochemical and biological properties of this compound.

Generic ADMET prediction tools can provide estimations for properties like oral bioavailability, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. nih.gov However, without a specific computational study on this molecule, presenting a detailed data table of its predicted ADMET properties would be speculative and lack the required scientific rigor and citation from specific research.

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituent Modifications on Biological Potency

The potency of pyrimidine-based compounds can be finely tuned by altering the substituents at various positions on the pyrimidine (B1678525) ring.

The substituent at the C-5 position of the pyrimidine ring plays a crucial role in determining the pharmacological profile of its derivatives. Studies on various 5-substituted pyrimidines have shown that this position is sensitive to steric bulk. For instance, in the context of dihydroorotate (B8406146) dehydrogenase inhibitors, it was found that there is a steric limitation, with groups as small as a methyl group impacting activity. nih.gov However, this steric hindrance is target-dependent. In other cases, such as adenosine (B11128) kinase inhibitors, introducing substituents at the C-5 position with an amine or ether functionality can enhance aqueous solubility while preserving in vitro potency. nih.gov

The ethoxymethyl group in 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, with its flexible ether linkage, can adopt various conformations within a binding pocket. This flexibility and the potential for hydrogen bonding via the oxygen atom can be critical for target engagement. The size and lipophilicity of this group are balanced, potentially offering a favorable profile for both solubility and binding affinity. Modifications at this position, such as altering the alkyl chain length (e.g., methoxymethyl or propoxymethyl) or replacing the ether with other functional groups, would be a key strategy in optimizing the compound's activity. The outcome of such modifications would depend heavily on the topology and chemical nature of the target's binding site.

The substituents at the C-2 and C-4 positions of the pyrimidine ring are also critical determinants of biological activity. researchgate.net

C-2 Position: The 2-methyl group in this compound is a relatively small, lipophilic substituent. In many series of pyrimidine derivatives, the nature of the group at the C-2 position significantly impacts potency and selectivity. For example, in a series of 2,4-diaminopyrimidines developed as JNK inhibitors, optimization of this position was a key part of the development process. rsc.org Replacing the methyl group with other alkyl groups, aryl groups, or hydrogen bond donors/acceptors can modulate binding affinity and selectivity for a specific target. researchgate.net

C-4 Position: The 4-amino group is a crucial feature, often acting as a key hydrogen bond donor, mimicking the adenine (B156593) base of ATP in many kinase inhibitors. nih.gov The presence and substitution pattern of this amino group are frequently essential for activity. Structure-activity relationship studies on various 2,4-diaminopyrimidine (B92962) and 2-amino-4-substituted pyrimidine series consistently highlight the importance of the 4-amino moiety for potent biological effects, including anticancer and antimicrobial activities. rsc.orgnih.gov Its ability to form hydrogen bonds within the hinge region of kinase active sites is a well-established principle in drug design. mdpi.com

The following table summarizes the general influence of substituents on the activity of pyrimidine derivatives based on extensive research in the field.

| Position | Substituent Type | General Impact on Activity |

| C-2 | Small Alkyl (e.g., Methyl) | Can provide a balance of lipophilicity and size, fitting into specific hydrophobic pockets. |

| Aryl/Heteroaryl | Can introduce π-stacking interactions and provide vectors for further substitution to explore larger binding site regions. | |

| C-4 | Amino Group | Often essential for activity, acting as a critical hydrogen bond donor, particularly in kinase inhibitors. |

| Substituted Amino Groups | Can be used to modulate potency, selectivity, and pharmacokinetic properties. | |

| C-5 | Small, Flexible Groups (e.g., Ethoxymethyl) | Can influence solubility and potency; activity is often sensitive to steric bulk at this position. nih.govnih.gov |

| Halogens, Cyano groups | Can alter electronic properties and serve as metabolic blocks or provide additional interaction points. |

Rational Design Principles for Enhanced Bioactivity

Rational drug design is a cornerstone for developing potent and selective therapeutic agents from a lead compound like this compound. Key strategies include structure-based drug design (SBDD) and scaffold hybridization.

SBDD utilizes the three-dimensional structure of a biological target, often an enzyme or receptor, to design molecules that bind with high affinity and specificity. acs.org If the target of this compound is known, molecular docking studies can predict its binding mode. nih.govremedypublications.com This information allows for the rational modification of its substituents. For example, if the ethoxymethyl group is near a hydrophobic pocket, extending the alkyl chain could enhance van der Waals interactions and improve potency. Conversely, if a polar residue is nearby, introducing a hydroxyl group could establish a new, favorable hydrogen bond. This approach was successfully used to develop potent Mer/c-Met dual inhibitors from a 2-substituted aniline (B41778) pyrimidine scaffold. mdpi.com

Scaffold hybridization is another powerful technique, involving the combination of two or more pharmacophores from different bioactive molecules into a single hybrid structure. nih.gov For instance, the pyrimidine core could be fused or linked to other heterocyclic systems known to possess relevant biological activities, creating novel chemical entities with potentially synergistic or enhanced effects.

Pharmacophore Mapping and Ligand Design for Target Specificity

Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. benthamdirect.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For a series of active pyrimidine analogs, a pharmacophore model can be generated. mdpi.com This model serves as a 3D query to screen virtual libraries for new compounds with different scaffolds but the same essential features, or to guide the design of new derivatives with improved target specificity. nih.gov For this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature from the 4-amino group.

A hydrogen bond acceptor feature from the pyrimidine ring nitrogens.

A hydrogen bond acceptor feature from the ether oxygen of the ethoxymethyl group.

A hydrophobic/aliphatic feature corresponding to the methyl and ethyl groups.

The table below outlines a potential pharmacophore model based on the structure of this compound.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | 4-Amino Group (-NH2) | Interaction with acceptor groups (e.g., carbonyl oxygen) in the target's active site. |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens (N1, N3) | Interaction with donor groups (e.g., backbone N-H) in the target's hinge region. |

| Hydrogen Bond Acceptor | Ether Oxygen (-O-) | Interaction with donor groups in a specific sub-pocket of the binding site. |

| Hydrophobic/Aliphatic | 2-Methyl Group (-CH3) | Interaction with hydrophobic residues. |

| Hydrophobic/Aliphatic | Ethoxy Group (-OCH2CH3) | Interaction with hydrophobic regions, contributing to binding affinity. |

By understanding these pharmacophoric requirements, medicinal chemists can design new ligands that retain the key features for target binding while modifying other parts of the molecule to optimize properties like selectivity. For example, to improve specificity for a target kinase over other closely related kinases, modifications can be made to the C-5 ethoxymethyl group to exploit subtle differences in the shape and character of the binding sites between different enzymes. nih.gov This ligand-based design approach, often combined with molecular docking, is instrumental in developing highly specific and potent drug candidates. eurekaselect.com

Emerging Research Directions and Future Perspectives

Exploration of New Therapeutic Applications beyond Existing Research

Initial investigations into pyrimidine (B1678525) derivatives have revealed a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netmdpi.comnih.govmdpi.comrsc.orgnih.govmdpi.comnih.govnih.govrsc.orgnih.gov For 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, its structural similarity to other bioactive pyrimidines suggests that its therapeutic potential may extend beyond its currently explored antimicrobial and anti-inflammatory activities.

Future research could focus on evaluating its efficacy in other therapeutic areas. For instance, the pyrimidine scaffold is a key component in many antiviral drugs. nih.gov A study on related 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives showed promising antiviral activity against the tobacco mosaic virus. nih.gov This indicates that this compound and its analogs could be promising candidates for antiviral drug discovery.

Furthermore, the anticancer potential of pyrimidine derivatives is well-documented. rsc.orgmdpi.comnih.govnih.govrsc.orgnih.gov Numerous pyrimidine-based compounds have been developed as potent inhibitors of various kinases involved in cancer progression. nih.gov The structural motifs within this compound could allow it to interact with specific biological targets implicated in cancer, warranting investigation into its cytotoxic and anti-proliferative effects against various cancer cell lines.

Table 1: Investigated Therapeutic Applications of Representative Pyrimidine Derivatives

| Pyrimidine Derivative | Therapeutic Application | Key Findings |

| 2,4-diaminopyrimidine (B92962) derivatives | Anticancer | Inhibition of p21-activated kinase 4 (PAK4) with IC50 values in the nanomolar range. nih.gov |

| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives | Antiviral | Curative effects against tobacco mosaic virus (TMV), with some compounds showing better efficacy than the commercial product Ningnanmycin. nih.gov |

| Oxazolo[5,4-d]pyrimidine derivatives | Anticancer | Potent inhibitors of VEGFR2 kinase and HUVEC proliferation, with IC50 values in the sub-micromolar range. mdpi.com |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Antiviral | Remarkable efficacy against human coronavirus 229E (HCoV-229E). nih.gov |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | Anticancer | Potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values in the sub-micromolar range. rsc.org |

Development of Green Chemistry Approaches in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives has traditionally relied on methods that often involve hazardous reagents and solvents. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to chemical synthesis to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.inbenthamdirect.comingentaconnect.comtandfonline.comeurekaselect.com Future research on this compound should prioritize the development of sustainable synthetic routes.

Key green chemistry approaches applicable to pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.in

Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a crucial aspect of green synthesis. rasayanjournal.co.in

Multicomponent reactions: These reactions combine three or more reactants in a single step, reducing waste and improving atom economy. rasayanjournal.co.in

Catalysis: The use of reusable and non-toxic catalysts can enhance reaction efficiency and reduce waste. benthamdirect.comeurekaselect.com

Table 2: Comparison of Traditional and Green Synthesis Methods for Pyrimidines

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous and volatile organic solvents. | Employs safer solvents like water, ethanol (B145695), or ionic liquids, or solvent-free conditions. rasayanjournal.co.in |

| Energy | Typically requires prolonged heating. | Utilizes energy-efficient methods like microwave irradiation. rasayanjournal.co.in |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Focuses on catalytic amounts of reusable and less toxic catalysts. benthamdirect.comeurekaselect.com |

| Waste | Generates significant amounts of waste. | Aims to minimize waste through high atom economy and recycling. rasayanjournal.co.in |

| Efficiency | Can have lower yields and longer reaction times. | Often results in higher yields and shorter reaction times. rasayanjournal.co.in |

Integration of Multi-Omics Data in Elucidating Mechanisms of Action

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, provide a holistic view of the cellular response to a compound. youtube.comnashbio.comresearchgate.netfrontlinegenomics.com Applying these powerful technologies to the study of this compound can provide deep insights into its biological effects.

By analyzing changes in gene expression, protein levels, and metabolic profiles in cells treated with the compound, researchers can identify the specific pathways and molecular targets it modulates. This information is invaluable for optimizing the compound's structure to enhance its efficacy and reduce potential off-target effects. For instance, multi-omics has been successfully used to unravel the complexity of diseases and identify novel therapeutic targets. nashbio.comresearchgate.netfrontlinegenomics.com

Table 3: Applications of Different Omics Technologies in Drug Discovery

| Omics Technology | Data Generated | Application in Drug Discovery |

| Genomics | DNA sequence variations. | Identification of genetic markers for drug response (pharmacogenomics). researchgate.net |

| Transcriptomics | Gene expression levels (RNA). | Understanding disease-related pathways and identifying new drug targets. researchgate.net |

| Proteomics | Protein abundance and modifications. | Characterizing drug-protein interactions and identifying biomarkers. researchgate.net |

| Metabolomics | Levels of small molecule metabolites. | Gaining insights into the metabolic changes associated with disease and drug treatment. researchgate.net |

Advancements in Computational Methodologies for Predictive Modeling in Pyrimidine Research

Computational tools are playing an increasingly vital role in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govnih.govmdpi.commdpi.com For pyrimidine research, including the study of this compound, computational methodologies can be leveraged to predict biological activity and guide synthetic efforts.

Molecular Docking: This technique predicts the binding orientation of a molecule to a target protein, providing insights into the potential mechanism of action. nih.govmdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved properties. nih.gov

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity of compounds, helping to prioritize candidates with favorable drug-like properties. nih.gov

Table 4: Computational Tools and Their Applications in Pyrimidine Drug Design

| Computational Tool | Application | Example in Pyrimidine Research |

| Molecular Docking | Predicts binding modes of ligands to target proteins. | Docking studies of 2,4-diaminopyrimidine derivatives against p21-activated kinase 4 (PAK4) to understand binding interactions. nih.gov |

| QSAR | Correlates chemical structure with biological activity. | Development of QSAR models for 2,4-diaminopyrimidine-based compounds to predict their inhibitory activity. |

| Pharmacophore Modeling | Identifies key structural features for activity. | Application of a pharmacophore model to identify potential CK1ε inhibitors with a 2,4-diaminopyrimidine core. nih.gov |

| ADME/Tox Prediction | Predicts pharmacokinetic and toxicity profiles. | In silico evaluation of the ADME properties of novel 2,4-diaminopyrimidine derivatives. nih.gov |

Q & A

Q. Table 1. Key Crystallographic Data for Pyrimidine Derivatives

| Parameter | Value (Example from ) |

|---|---|

| Space group | P1 |

| Unit cell dimensions | a=9.227 Å, b=10.085 Å, c=23.699 Å |

| Resolution | 0.84 Å |

| R-factor | 0.053 |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield Improvement |

|---|---|

| Anhydrous DMF vs. H₂O | +35% |

| Temperature (60°C vs. RT) | +25% |

| Catalyst (KI addition) | +15% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.